4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline
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Overview
Description
4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline is an organic compound with a complex molecular structure It is characterized by the presence of two methoxyphenyl groups attached to a central nitrogen atom, which is further bonded to a diethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline typically involves the reaction of 4-methoxybenzyl chloride with N,N-diethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its methoxyphenyl groups may facilitate binding to hydrophobic pockets in proteins, while the diethylaniline moiety can interact with polar or charged residues .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Bis(4-methoxybenzyl)amine
Uniqueness
4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline is unique due to its specific combination of methoxyphenyl and diethylaniline groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles .
Properties
CAS No. |
144337-08-6 |
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Molecular Formula |
C25H29NO2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-[bis(4-methoxyphenyl)methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C25H29NO2/c1-5-26(6-2)22-13-7-19(8-14-22)25(20-9-15-23(27-3)16-10-20)21-11-17-24(28-4)18-12-21/h7-18,25H,5-6H2,1-4H3 |
InChI Key |
IWADLDRAFAIINE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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